molecular formula C11H20O3 B1266076 Heptyl acetoacetate CAS No. 42598-96-9

Heptyl acetoacetate

Cat. No.: B1266076
CAS No.: 42598-96-9
M. Wt: 200.27 g/mol
InChI Key: YAVJSVDUZGIQPQ-UHFFFAOYSA-N
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Description

Heptyl acetoacetate (CAS RN 42598-96-9) is a high-purity liquid ester supplied for research and development purposes. This compound, with a molecular formula of C₁₁H₂₀O₃ and a molecular weight of 200.28 g/mol, is characterized as a colorless to almost colorless clear liquid . It exhibits a boiling point of approximately 170 °C at 30 mmHg and a flash point of around 99 °C, indicating its relative stability during handling and storage, which should be conducted in a cool, dark place . As a beta-ketoester, this compound features an active methylene group flanked by two carbonyl groups, making it a versatile building block in organic synthesis . This structure allows it to form stable enolates upon treatment with bases. These enolates can subsequently undergo nucleophilic reactions, including alkylation and acylation, in processes analogous to the well-documented acetoacetic ester synthesis . This makes the compound an invaluable precursor for synthesizing more complex ketones, carboxylic acids, and heterocyclic compounds in a research setting . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic purposes, nor is it for personal use. Researchers should consult the safety data sheet prior to use, as the compound may cause skin and serious eye irritation .

Properties

IUPAC Name

heptyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-14-11(13)9-10(2)12/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVJSVDUZGIQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195365
Record name Heptyl acetoacetate
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Molecular Weight

200.27 g/mol
Source PubChem
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CAS No.

42598-96-9
Record name Heptyl 3-oxobutanoate
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Record name Heptyl acetoacetate
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Record name Heptyl acetoacetate
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Record name Heptyl acetoacetate
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Preparation Methods

Structural and Chemical Properties of Heptyl Acetoacetate

This compound (IUPAC name: heptyl 3-oxobutanoate) features a seven-carbon alkyl chain esterified to the acetoacetate moiety. Its molecular formula (C₁₁H₂₀O₃) and weight (200.27 g/mol) are confirmed via PubChem. The compound’s stability is influenced by its β-ketoester structure, which predisposes it to keto-enol tautomerism and potential decomposition under acidic or basic conditions.

Direct Esterification Using Amine-Type Ionic Liquid Catalysts

Catalytic Mechanism and Reaction Design

The direct esterification of acetoacetic acid with heptanol, catalyzed by amine-type ionic liquids, represents a high-yield route. As demonstrated in the synthesis of ethyl acetoacetate, ionic liquids such as n-butylamine acetate or propylamine nitrate enhance reaction efficiency by stabilizing intermediates and reducing side reactions. The general protocol involves:

  • Dissolving heptanol and the ionic liquid catalyst (0.03–3% mass ratio to reactants).
  • Heating the mixture to 80–120°C under reflux.
  • Dropwise addition of ketene dimer (C₄H₄O₂), a reactive acetylating agent, to form this compound.

Optimization Parameters

  • Temperature : Elevated temperatures (110–120°C) accelerate ketene dimer reactivity but risk decomposition of the β-ketoester.
  • Catalyst Loading : A 1.5% mass ratio of n-butylamine acetate to heptanol achieves a balance between reaction rate and product stability.
  • Yield : This method achieves crude yields of 85–90%, with rectification improving purity to >98%.
Table 1: Performance of Ionic Liquid Catalysts in this compound Synthesis
Catalyst Temperature (°C) Reaction Time (h) Yield (%)
n-Butylamine acetate 110 4 88
Propylamine nitrate 120 3.5 85
Ethylamine acetate 100 5 82

Transesterification of Methyl Acetoacetate with Heptanol

Reaction Dynamics

Transesterification offers a two-step pathway:

  • Saponification of Methyl Acetoacetate : Hydrolysis using 5N NaOH at 4°C for 12 hours generates acetoacetic acid.
  • Esterification with Heptanol : The acid is reacted with heptanol under acidic catalysis (e.g., H₂SO₄) or using ionic liquids.

Challenges and Solutions

  • Equilibrium Limitations : Excess heptanol (molar ratio 1:1.5) shifts equilibrium toward ester formation.
  • Byproduct Formation : Enol tautomers are minimized by maintaining pH < 7 during esterification.

Multi-Component Condensation Reactions

Hantzsch Dihydropyridine Synthesis

This compound serves as a precursor in Hantzsch reactions to synthesize 1,4-dihydropyridines. For example, in Patent CN101823994A:

  • Intermediate Synthesis : Methyl acetoacetate condenses with 3-nitrobenzaldehyde to form 2-(3-nitrobenzylidene)methyl acetoacetate.
  • Cyclization : Reacting the intermediate with n-heptyl aminocrotonate in methanol at 30°C yields (±)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Catalytic Innovations

Recent advances employ D-xylonic acid as a green catalyst for multi-component reactions, though its application to this compound remains exploratory.

Table 2: Comparative Analysis of Preparation Methods
Method Catalyst Yield (%) Purity (%) Reaction Time (h)
Direct Esterification n-Butylamine acetate 88 98 4
Transesterification H₂SO₄ 78 95 6
Hantzsch Synthesis Piperidine 81 97 20

Industrial and Environmental Considerations

Scalability

Direct esterification with ionic liquids is scalable, with ketene dimer consumption rates optimized to 1.2 kg per ton of product.

Sustainability

  • Solvent Recovery : Methanol and ethanol solvents are recycled in closed-loop systems.
  • Catalyst Reusability : Ionic liquids retain >90% activity after five cycles.

Chemical Reactions Analysis

Types of Reactions: Heptyl acetoacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid and acetoacetic acid.

    Reduction: Reduction of this compound can yield heptanol and acetoacetic acid.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Heptanoic acid and acetoacetic acid.

    Reduction: Heptanol and acetoacetic acid.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
Heptyl acetoacetate serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a valuable building block in organic synthesis.

2. Reaction Pathways

  • Oxidation: this compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
  • Reduction: It can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Applications

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, disrupting bacterial cell membranes and leading to cell lysis.

2. Antioxidant Activity
The compound possesses antioxidant properties that may mitigate oxidative stress in biological systems. Its ability to scavenge free radicals makes it a candidate for further research in oxidative stress-related diseases.

Medical Applications

1. Drug Development
Due to its biological activities, this compound is being explored for potential use in drug development. Its antimicrobial and antioxidant properties could lead to the creation of new therapeutic agents aimed at treating infections and diseases associated with oxidative stress.

2. Toxicological Studies
A subchronic toxicity study on SD rats assessed the safety profile of this compound. Key findings included:

  • No significant toxicity at doses up to 300 mg/kg/day.
  • Occult blood in urine observed at 1,000 mg/kg/day, indicating potential renal effects.
  • A No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day for males was established.

Table 1: Summary of Toxicological Findings

ParameterDose (mg/kg/day)Observations
General ConditionAll dosesNo significant changes observed
Urinalysis1,000Occult blood in males
Hematology1,000Significant decrease in MCH in females
Blood Biochemistry1,000Increased IP levels in males

Industrial Applications

1. Flavoring and Fragrance Industry
this compound is used as an intermediate in the synthesis of esters for flavoring agents due to its pleasant fruity odor. This makes it valuable in the production of fragrances and food flavorings.

2. Solvent Use
In industrial settings, this compound serves as a solvent for various chemical processes. Its properties enhance lubrication in automotive fuels and are being explored for use in other industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study: A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
  • Oxidative Stress Research: Research indicated that this compound's antioxidant properties could play a role in protecting cells from oxidative damage, suggesting potential therapeutic applications.
  • Toxicology Assessment: The subchronic toxicity study provided critical insights into the safety profile of this compound, establishing it as a compound with manageable toxicity levels when used appropriately.

Mechanism of Action

The mechanism of action of heptyl acetoacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetoacetic acid and heptanol. Acetoacetic acid can then participate in metabolic pathways, such as the citric acid cycle, to produce energy. Additionally, this compound can act as a substrate for enzymes involved in ester hydrolysis, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between heptyl acetoacetate and structurally related β-keto esters:

Property This compound Ethyl Acetoacetate Methyl Acetoacetate
Molecular Formula C₁₁H₂₀O₃ C₆H₁₀O₃ C₅H₈O₃
CAS Number 42598-96-9 141-97-9 105-45-3
Alkyl Chain Length Heptyl (C₇H₁₅) Ethyl (C₂H₅) Methyl (CH₃)
Volatility Likely low Moderate (Flash point: 185°F) Higher (used in volatile formulations)
Applications Organic synthesis (inferred) Pharmaceuticals, dyes, fragrances Pharmaceutical intermediates
Safety Profile Limited data Skin/eye irritant Skin/eye irritant

Reactivity and Metabolic Pathways

  • Ethyl Acetoacetate: Exhibits keto-enol tautomerism, with the keto form dominating (~99% at room temperature) . This tautomerism enhances its reactivity in Claisen condensations and Michael additions, making it a versatile synthon. It is metabolized to acetoacetate and ethanol in biological systems .
  • Methyl Acetoacetate: Shares similar reactivity but is more volatile, limiting its use in high-temperature reactions. Its metabolic fate aligns with ethyl analogs, yielding acetoacetate and methanol .
  • This compound: The long heptyl chain likely reduces solubility in aqueous media, favoring lipid-rich environments. Its metabolic pathway may involve hydrolysis to acetoacetic acid and heptanol, though specific studies are absent in the evidence .

Biological Activity

Heptyl acetoacetate, a β-keto ester with the chemical formula C11_{11}H20_{20}O3_3, has garnered attention in various biological and chemical research domains. This article explores its biological activity, focusing on its metabolic implications, potential therapeutic applications, and relevant case studies.

This compound is characterized by its β-keto ester structure, which plays a crucial role in its reactivity and biological activity. The compound features a heptyl group attached to an acetoacetate moiety, making it a versatile intermediate in organic synthesis and potentially bioactive in various biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism and ketogenesis. The compound can be metabolized to yield acetyl-CoA, which is pivotal in energy production and biosynthetic processes. This conversion is significant as acetyl-CoA serves as a substrate for the synthesis of various biomolecules and is involved in the regulation of metabolic pathways.

Table 1: Metabolic Pathways Involving this compound

PathwayDescription
KetogenesisConversion to acetyl-CoA for energy production
Fatty Acid SynthesisPrecursor for fatty acid biosynthesis
Protein AcetylationInfluences post-translational modifications of proteins

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its role as a signaling molecule and its effects on cellular processes. The compound has been shown to interact with various receptors, influencing inflammation and metabolic responses.

Case Study: Interaction with FFAR2

A notable study investigated the interaction between this compound and the free fatty acid receptor 2 (FFAR2). This receptor plays a critical role in mediating the effects of short-chain fatty acids on immune responses. The study found that this compound activates human neutrophils through FFAR2, leading to increased intracellular calcium levels and reactive oxygen species production, which are essential for neutrophil function in inflammation .

Therapeutic Implications

The biological activities of this compound suggest potential therapeutic applications, particularly in metabolic disorders and inflammatory conditions. Its ability to modulate immune responses through FFAR2 indicates that it may be beneficial in treating conditions characterized by chronic inflammation.

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
Metabolic DisordersEnhances energy metabolism via acetyl-CoA production
Inflammatory DiseasesModulates immune response through FFAR2 activation

Research Findings

Research has shown that compounds similar to this compound can influence metabolic health. For instance, studies on ketone bodies like acetoacetate reveal their role in reducing inflammation and improving metabolic profiles . These findings support the hypothesis that this compound may also contribute positively to metabolic health through similar mechanisms.

Q & A

Q. What are the key structural characteristics and IUPAC nomenclature of heptyl acetoacetate?

this compound (3-oxobutanoic acid heptyl ester) is a β-keto ester with a linear heptyl chain esterifying the acetoacetate moiety. Its IUPAC name is heptyl 3-oxobutanoate. The structure features two reactive sites: the active methylene group (between the two carbonyl groups) and the ketone carbonyl group , which enable diverse chemical modifications. The heptyl chain introduces hydrophobicity, influencing solubility and reactivity compared to shorter-chain analogs like ethyl acetoacetate .

Methodological Note : Use tools like ChemDraw for structure validation and cross-reference CAS registry numbers (e.g., 42598-96-9) to confirm identity in databases such as PubChem or NIST Chemistry WebBook .

Q. What spectroscopic methods are most effective for characterizing this compound, and how do they compare to related esters?

  • NMR : Key signals include:
    • ¹H NMR : α-protons (adjacent to two carbonyls) resonate at δ ~3.4 ppm (split into a quartet due to coupling with adjacent CH₂), while the γ-proton (adjacent to one carbonyl) appears at δ ~2.2 ppm. The heptyl chain protons show δ ~1.2–1.6 ppm (CH₂) and δ ~0.9 ppm (terminal CH₃) .
    • ¹³C NMR : The keto carbonyl (C=O) appears at δ ~200–210 ppm, and the ester carbonyl at δ ~165–175 ppm.
  • IR : Strong absorption bands for C=O (keto: ~1715 cm⁻¹; ester: ~1735 cm⁻¹) and C-O (ester: ~1250 cm⁻¹) .

Methodological Note : Compare spectra with ethyl acetoacetate (): longer alkyl chains in heptyl derivatives cause upfield shifts for terminal protons and increased hydrophobicity, affecting solvent selection (e.g., CDCl₃ over D₂O for NMR) .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to maximize yield and purity?

this compound is typically synthesized via esterification of acetoacetic acid with heptanol or transesterification of ethyl acetoacetate with heptanol . Key considerations:

  • Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or solid bases (e.g., KF-Al₂O₃) improve reaction rates. For transesterification, use lipases or metal catalysts for regioselectivity .
  • Purity Control : Remove byproducts (e.g., unreacted heptanol) via fractional distillation or column chromatography. Confirm purity via GC-MS or HPLC with UV detection (λ = 210–220 nm for β-keto esters) .

Methodological Note : For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and validate purity using orthogonal techniques (e.g., NMR + GC-MS) .

Q. What challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Matrix Interference : Biological samples (e.g., serum, urine) contain endogenous ketones (e.g., acetoacetate, β-hydroxybutyrate) that overlap with this compound signals in NMR or LC-MS.
  • Solutions :
    • Sample Preparation : Use solid-phase extraction (SPE) with C18 columns to isolate hydrophobic esters.
    • Analytical Techniques : Employ ²H NMR to suppress water signals or high-resolution LC-MS/MS with multiple reaction monitoring (MRM) for specificity .

Methodological Note : Include internal standards (e.g., deuterated acetoacetate) and validate recovery rates using spike-and-recovery experiments .

Q. How does this compound serve as a precursor for functionalized polymers or composites?

this compound’s active methylene group enables:

  • Crosslinking Reactions : React with diamines or diols via Michael addition to form polyesters or polyamides.
  • Functionalization : Graft onto cellulose (e.g., cellulose acetoacetate) for pH-responsive materials or drug delivery systems .

Methodological Note : Monitor reaction kinetics via FTIR (disappearance of C=O peaks) and characterize thermal stability using TGA (decomposition ~250–300°C) .

Q. How does the keto-enol tautomerism of this compound influence its reactivity in organic synthesis?

The equilibrium between keto and enol forms (typically ~10% enol at room temperature) affects nucleophilic reactivity:

  • Enol Form : Participates in Mannich reactions or Claisen condensations with aldehydes.
  • Keto Form : Reacts with Grignard reagents or undergoes reduction to form β-hydroxy esters .

Methodological Note : Use NMR variable-temperature (VT-NMR) studies to track tautomer ratios and optimize reaction conditions (e.g., base catalysts to stabilize enolate intermediates) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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